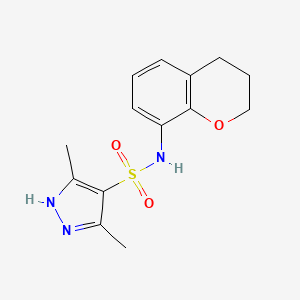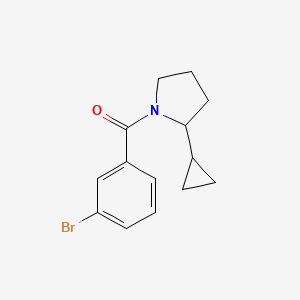![molecular formula C15H17NO2 B6639389 [3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
[3-(2-Phenoxyethylamino)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Phenoxyethylamino)phenyl]methanol, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in 1947 by the chemist Harold A. Alkire. Since then, it has been used in various scientific research applications, particularly in the field of pharmacology.
Mecanismo De Acción
[3-(2-Phenoxyethylamino)phenyl]methanolmine works by irreversibly binding to alpha receptors, thereby preventing the action of adrenaline and noradrenaline on these receptors. This leads to vasodilation, which results in a decrease in blood pressure. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can also inhibit the release of catecholamines, which are hormones that play a role in the body's stress response.
Biochemical and Physiological Effects:
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been shown to have a number of biochemical and physiological effects. It can cause a decrease in blood pressure, heart rate, and cardiac output. It can also cause vasodilation, which can improve blood flow to certain areas of the body. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause relaxation of smooth muscle, which can be useful in the treatment of conditions such as urinary retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Phenoxyethylamino)phenyl]methanolmine has several advantages for use in lab experiments. It is a well-established alpha-adrenergic blocker, which means that its mechanism of action is well-understood. It is also relatively easy to synthesize, and is readily available from commercial sources. However, there are some limitations to its use. [3-(2-Phenoxyethylamino)phenyl]methanolmine is an irreversible alpha-blocker, which means that its effects can be long-lasting. This can make it difficult to study the short-term effects of alpha-blockade. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause a number of side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several areas of future research that could be explored with regards to [3-(2-Phenoxyethylamino)phenyl]methanolmine. One potential direction is the development of more selective alpha-blockers, which could have fewer side effects than [3-(2-Phenoxyethylamino)phenyl]methanolmine. Additionally, further research could be conducted to better understand the long-term effects of alpha-blockade, particularly with regards to cardiovascular health. Finally, [3-(2-Phenoxyethylamino)phenyl]methanolmine could be studied in combination with other drugs to determine whether it could be used as part of a multi-drug therapy for conditions such as hypertension.
Métodos De Síntesis
The synthesis of [3-(2-Phenoxyethylamino)phenyl]methanolmine involves the reaction of 3-nitrobenzyl chloride with 2-phenoxyethanol in the presence of sodium hydroxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst. This process yields [3-(2-Phenoxyethylamino)phenyl]methanolmine in high purity.
Aplicaciones Científicas De Investigación
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been extensively studied for its pharmacological properties. It has been found to be an effective alpha-adrenergic blocker, which means that it can block the action of adrenaline and noradrenaline on alpha receptors in the body. This makes it useful in the treatment of conditions such as hypertension, pheochromocytoma, and Raynaud's disease.
Propiedades
IUPAC Name |
[3-(2-phenoxyethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXWMHCIXUPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenoxyethylamino)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)


![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)
![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)